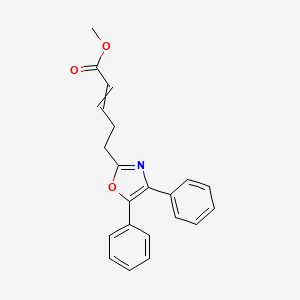![molecular formula C31H48O2 B14366042 1,1'-Methylenebis[2-(nonyloxy)benzene] CAS No. 90449-21-1](/img/structure/B14366042.png)
1,1'-Methylenebis[2-(nonyloxy)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Methylenebis[2-(nonyloxy)benzene] is an organic compound with the molecular formula C31H48O2 It consists of two benzene rings connected by a methylene bridge, with each benzene ring substituted by a nonyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis[2-(nonyloxy)benzene] typically involves the reaction of 2-nonyloxybenzene with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two benzene rings. The general reaction scheme is as follows:
[ 2 \text{C}9\text{H}{19}\text{O}-\text{C}_6\text{H}_4\text{OH} + \text{CH}_2\text{O} \rightarrow \text{C}9\text{H}{19}\text{O}-\text{C}_6\text{H}_4-\text{CH}_2-\text{C}_6\text{H}_4\text{O}-\text{C}9\text{H}{19} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of 1,1’-Methylenebis[2-(nonyloxy)benzene] can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Methylenebis[2-(nonyloxy)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
1,1’-Methylenebis[2-(nonyloxy)benzene] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1’-Methylenebis[2-(nonyloxy)benzene] involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The nonyloxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets within proteins. The methylene bridge provides structural rigidity, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Methylenebis[2-methylbenzene]: Similar structure but with methyl groups instead of nonyloxy groups.
1,1’-Methylenebis[2-ethoxybenzene]: Similar structure but with ethoxy groups instead of nonyloxy groups.
1,1’-Methylenebis[2-propoxybenzene]: Similar structure but with propoxy groups instead of nonyloxy groups.
Uniqueness
1,1’-Methylenebis[2-(nonyloxy)benzene] is unique due to the presence of long nonyloxy chains, which impart distinct physicochemical properties such as increased hydrophobicity and potential for self-assembly into organized structures. These properties make it particularly valuable for applications in materials science and nanotechnology.
Propriétés
Numéro CAS |
90449-21-1 |
|---|---|
Formule moléculaire |
C31H48O2 |
Poids moléculaire |
452.7 g/mol |
Nom IUPAC |
1-nonoxy-2-[(2-nonoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C31H48O2/c1-3-5-7-9-11-13-19-25-32-30-23-17-15-21-28(30)27-29-22-16-18-24-31(29)33-26-20-14-12-10-8-6-4-2/h15-18,21-24H,3-14,19-20,25-27H2,1-2H3 |
Clé InChI |
FPTXFTYJLKAKFB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC1=CC=CC=C1CC2=CC=CC=C2OCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide](/img/structure/B14365966.png)

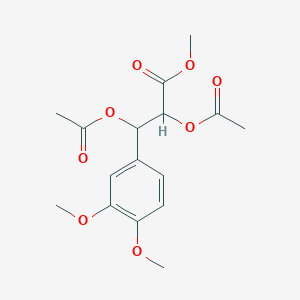
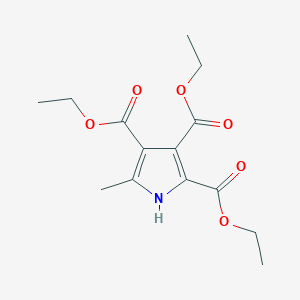
![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14365990.png)
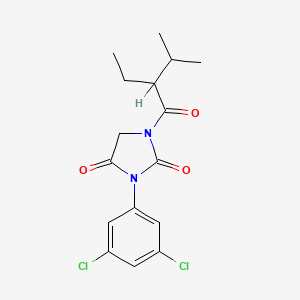
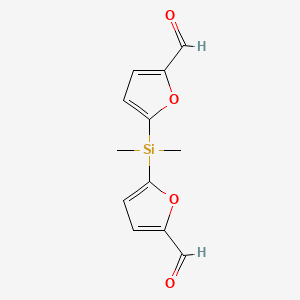

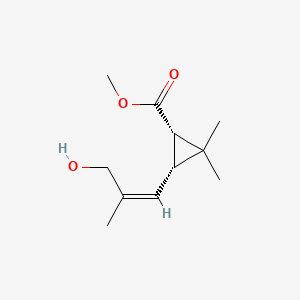

![2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide](/img/structure/B14366025.png)
![6,8-Dibromo-1-azaspiro[3.5]nona-5,8-diene-2,7-dione](/img/structure/B14366037.png)
